N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Overview
Description
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound combines a pyrazoloquinoline core with a thiophene carboxamide moiety, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol.
N-Alkylation: The pyrazoloquinoline intermediate is then subjected to N-alkylation using sodium carbonate as a base and an appropriate alkyl halide.
Formation of the Thiophene Carboxamide Moiety: The final step involves the coupling of the N-alkylated pyrazoloquinoline intermediate with thiophene-2-carboxylic acid or its derivatives under appropriate coupling conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a chemical probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound’s unique properties may make it suitable for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide: This compound shares a similar pyrazoloquinoline core but has a different substituent at the carboxamide position.
4-Hydroxy-2-quinolones: These compounds have a quinoline core with hydroxyl and carbonyl functional groups, exhibiting different biological activities and applications.
Quinoline derivatives: Various quinoline derivatives, such as chloroquine and camptothecin, have been studied for their therapeutic potential and biological activities.
Uniqueness
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is unique due to its combination of a pyrazoloquinoline core with a thiophene carboxamide moiety.
Properties
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-8-23-18-14(11-13-7-6-12(2)10-15(13)20-18)17(22-23)21-19(24)16-5-4-9-25-16/h4-7,9-11H,3,8H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQXNDNBWHEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330408 | |
Record name | N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578760-04-0 | |
Record name | N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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